molecular formula C17H27N3O3 B5266112 2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide

2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide

Cat. No.: B5266112
M. Wt: 321.4 g/mol
InChI Key: ZPICHDDOIJYNRC-UHFFFAOYSA-N
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Description

2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide, also known as FDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide involves its interaction with specific targets in the body such as enzymes and receptors. This compound inhibits the activity of enzymes involved in the formation of beta-amyloid plaques in the brain, leading to a reduction in their accumulation. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In the immune system, this compound modulates cytokine production by regulating the activity of transcription factors such as NF-kB and AP-1.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects on the body. In the brain, this compound reduces the levels of beta-amyloid plaques and improves cognitive function. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In the immune system, this compound modulates cytokine production and regulates the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide in lab experiments is its specificity towards certain targets, which allows for a more targeted approach to research. However, this compound also has limitations such as its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide. One direction is to investigate its potential use in the treatment of other neurodegenerative disorders such as Parkinson's disease. Another direction is to study its effects on the gut microbiome and its potential use in the treatment of inflammatory bowel disease. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water for better bioavailability.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various fields of research. Its mechanism of action involves its interaction with specific targets in the body, leading to various biochemical and physiological effects. While this compound has advantages in lab experiments, it also has limitations such as low solubility in water. There are several future directions for research on this compound, including its potential use in the treatment of other neurodegenerative disorders and inflammatory bowel disease.

Synthesis Methods

2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide can be synthesized through a multistep process involving the reaction of piperazine with furfural followed by acetylation and alkylation with propyl bromide. The final product is obtained through purification using column chromatography.

Scientific Research Applications

2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide has been studied for its potential therapeutic applications in various fields of research such as neurology, oncology, and immunology. In neurology, this compound has shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders by inhibiting the formation of beta-amyloid plaques. In oncology, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In immunology, this compound has been shown to modulate the immune response by regulating cytokine production.

Properties

IUPAC Name

2-[1-(furan-3-ylmethyl)-3-oxopiperazin-2-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-3-7-19(8-4-2)16(21)11-15-17(22)18-6-9-20(15)12-14-5-10-23-13-14/h5,10,13,15H,3-4,6-9,11-12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPICHDDOIJYNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1C(=O)NCCN1CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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